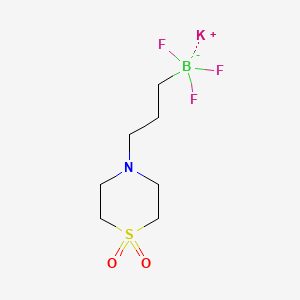
Potassium (3-(1,1-dioxidothiomorpholino)propyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (3-(1,1-dioxidothiomorpholino)propyl)trifluoroborate is an organotrifluoroborate compound. Organotrifluoroborates are known for their stability and versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound features a trifluoroborate group, which is a protected form of boronic acid, and a thiomorpholine ring with a dioxidized sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3-(1,1-dioxidothiomorpholino)propyl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. The general reaction scheme is as follows:
RB(OH)2+KHF2→K[RBF3]
In this reaction, the boronic acid reacts with potassium bifluoride to form the trifluoroborate salt . The specific synthesis of this compound would involve the corresponding boronic acid derivative of the thiomorpholine ring.
Industrial Production Methods
Industrial production methods for potassium organotrifluoroborates often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (3-(1,1-dioxidothiomorpholino)propyl)trifluoroborate undergoes various types of reactions, including:
Nucleophilic substitution: The trifluoroborate group can participate in nucleophilic substitution reactions with electrophiles.
Cross-coupling reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.
Suzuki-Miyaura coupling: This reaction often uses palladium catalysts and bases such as potassium carbonate in aqueous or alcoholic solvents.
Major Products
The major products formed from these reactions depend on the specific electrophiles or coupling partners used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Wissenschaftliche Forschungsanwendungen
Potassium (3-(1,1-dioxidothiomorpholino)propyl)trifluoroborate has a wide range of applications in scientific research:
Biology: Its derivatives can be used in the synthesis of biologically active compounds.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which potassium (3-(1,1-dioxidothiomorpholino)propyl)trifluoroborate exerts its effects involves the hydrolysis of the trifluoroborate group to form the corresponding boronic acid in situ. This boronic acid then participates in various reactions, such as the Suzuki-Miyaura coupling, where it undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium (3-(diethoxyphosphoryl)propyl)trifluoroborate
Uniqueness
Potassium (3-(1,1-dioxidothiomorpholino)propyl)trifluoroborate is unique due to the presence of the thiomorpholine ring with a dioxidized sulfur atom. This structural feature can impart different reactivity and stability compared to other organotrifluoroborates .
Eigenschaften
Molekularformel |
C7H14BF3KNO2S |
|---|---|
Molekulargewicht |
283.17 g/mol |
IUPAC-Name |
potassium;3-(1,1-dioxo-1,4-thiazinan-4-yl)propyl-trifluoroboranuide |
InChI |
InChI=1S/C7H14BF3NO2S.K/c9-8(10,11)2-1-3-12-4-6-15(13,14)7-5-12;/h1-7H2;/q-1;+1 |
InChI-Schlüssel |
RVUZTLXSGFMRER-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CCCN1CCS(=O)(=O)CC1)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




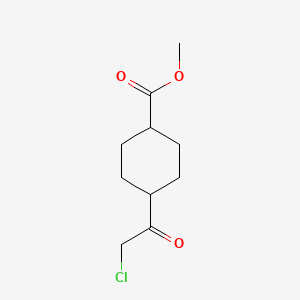
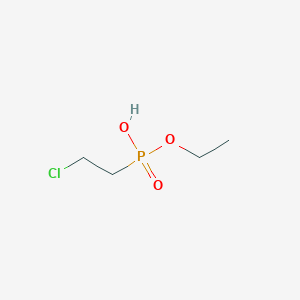
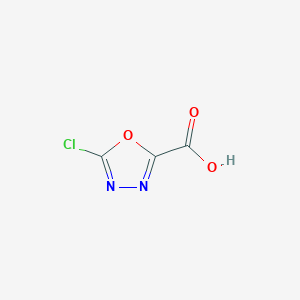
![(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13564942.png)




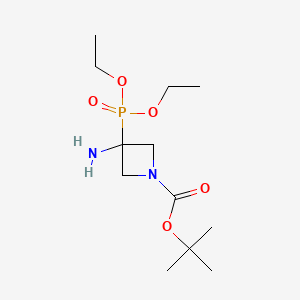
![methyl2-(aminomethyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylatehydrochloride](/img/structure/B13564982.png)
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate](/img/structure/B13564988.png)

